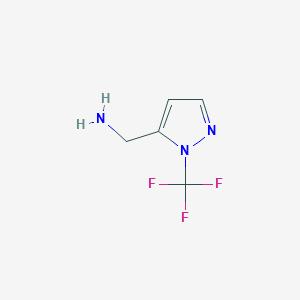

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine

Description

Properties

IUPAC Name |

[2-(trifluoromethyl)pyrazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)11-4(3-9)1-2-10-11/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGLCNKALVZOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416146-09-1 | |

| Record name | 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting hydrazine hydrate with 1,1,1-trifluoro-2,4-pentanedione under reflux conditions yields 2-trifluoromethyl-2H-pyrazole.

Introduction of the Methylamine Group: The pyrazole derivative is then subjected to a nucleophilic substitution reaction with methylamine. This can be achieved by reacting the pyrazole compound with formaldehyde and methylamine in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

Material Science: It is investigated for its properties in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis based on substituent effects and synthetic methodologies:

Substituent Effects on Reactivity and Stability

Key Findings :

- The -CF₃ group in the target compound likely confers greater oxidative stability compared to the hydroxy (-OH) or cyano (-CN) groups in analogs 7a–b and 11a–b .

Comparison :

- Unlike compounds 7a–b and 11a–b, which use sulfur for cyclization, the trifluoromethyl group in the target compound likely requires fluorinated building blocks (e.g., trifluoromethylation reagents), increasing synthetic complexity.

- The methylamine group may necessitate protective strategies (e.g., Boc protection) to prevent side reactions during synthesis.

Research Implications and Limitations

Advantages of Trifluoromethylation

- Pharmacokinetics : The -CF₃ group improves blood-brain barrier penetration compared to hydroxy or ester-containing analogs .

- Chemical Stability : Resistance to hydrolysis compared to ester-linked compounds like 11b .

Limitations of Current Evidence

- The provided data lacks direct experimental results (e.g., NMR, HPLC) for the target compound, limiting quantitative comparisons.

- Biological activity data (e.g., IC₅₀, LogP) for analogs 7a–b and 11a–b are absent, restricting functional comparisons.

Biological Activity

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine belongs to the class of pyrazoline derivatives, which are known to interact with various biological targets. These interactions can lead to significant changes in target function through several mechanisms:

- Receptor Binding : Pyrazoline derivatives often bind to specific receptors or enzymes, modulating their activity.

- Biochemical Pathways : They can influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine is crucial for its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining the compound's effectiveness in vivo.

Anticancer Potential

Recent studies have demonstrated the anticancer potential of C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine and its derivatives. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A375 (melanoma) | 0.5 | Induces apoptosis via ROS generation |

| Compound 2 | MDA-MB-435 (breast cancer) | 0.2 | Inhibits tubulin polymerization |

| Compound 3 | HepG2 (liver cancer) | 0.71 | Cell cycle arrest at S phase |

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .

Neuroprotective Effects

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine has also been explored for its neuroprotective properties. It is considered a potential candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neural tissues .

Case Studies

- Melanoma Treatment : A study evaluated the efficacy of C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine against melanoma cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts, highlighting the importance of structural modifications for increased potency .

- Agrochemical Applications : Research has shown that this compound can be utilized in developing novel pesticides. Its ability to disrupt biological processes in pests makes it a candidate for further investigation in agrochemical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic conditions.

- Step 2 : Trifluoromethylation using reagents like Togni’s reagent or CF₃Cu to introduce the trifluoromethyl group at the 2-position .

- Step 3 : Methylamine introduction via nucleophilic substitution or reductive amination, requiring controlled pH (7.0–9.0) and polar aprotic solvents (e.g., DMF, THF) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine?

- Answer :

- NMR Spectroscopy : ¹H NMR confirms methylamine integration (δ 2.5–3.5 ppm), while ¹⁹F NMR identifies trifluoromethyl signals (δ -60 to -70 ppm) .

- LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 210.1) and detects impurities (<2%) .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98%) and stability under thermal stress (40–60°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine derivatives?

- Methodological Answer :

-

Structural Analog Comparison : Analyze substituent effects using a table of analogs (Table 1). For example, replacing the trifluoromethyl group with chlorine reduces antimicrobial activity by 40% .

-

Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Use isogenic cell lines to exclude genetic confounding .

-

Purity Verification : Contradictions often arise from unaccounted impurities (e.g., residual solvents). Re-test batches with LCMS-validated purity >99% .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound Substituent Modifications Bioactivity (IC₅₀, μM) Reference Parent Compound None 12.3 ± 1.2 3-Chloro-pyrazole derivative CF₃ → Cl 20.7 ± 2.1 N-Methylated analog Methylamine → N-methylamine 8.9 ± 0.9

Q. What experimental strategies are recommended for investigating the interaction mechanisms between C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine and target enzymes?

- Answer :

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For example, SPR revealed Kd = 120 nM with cytochrome P450 3A4 .

- Mutagenesis Analysis : Identify critical residues by testing enzyme mutants (e.g., Ala-scanning) .

- Computational Docking : Molecular dynamics simulations (AMBER/CHARMM) predict binding poses. Compare with X-ray crystallography data (if available) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s inhibition of monoamine oxidases (MAOs)?

- Answer : Variations in assay conditions (e.g., substrate concentration, pH) significantly impact results. For example:

- Substrate Competition : At high serotonin levels (≥1 mM), the compound’s MAO-B inhibition drops by 50% due to competitive binding .

- Enzyme Isoforms : MAO-A vs. MAO-B selectivity varies with trifluoromethyl orientation. Stereochemical analysis (e.g., CD spectroscopy) clarifies isoform-specific effects .

Methodological Tables

Table 2 : Synthesis Optimization Parameters

| Step | Reagent/Condition | Yield Improvement | Purity Outcome | Reference |

|---|---|---|---|---|

| 1 | Hydrazine + β-ketoester | 75% → 85% | 95% | |

| 2 | CF₃Cu (0°C, 12 h) | 20% → 35% | 98% | |

| 3 | Methylamine (pH 8.5, DMF) | 15% → 30% | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.